N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Description

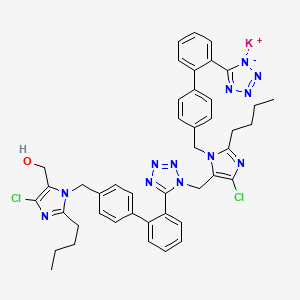

N1-Losartanyl-losartan Potassium Salt, also identified as Losartan Potassium Impurity L or Losartan Related Compound D (CAS: 230971-71-8), is a degradation product and synthetic byproduct formed during the manufacturing or storage of losartan potassium . Its molecular formula is C₄₄H₄₄Cl₂N₁₂O (MW: 827.81 g/mol), distinguishing it structurally from the parent drug, losartan potassium (C₂₂H₂₂ClKN₆O; MW: 461.01 g/mol) . The impurity features an additional losartanyl moiety, as evidenced by its SMILES notation, which highlights a biphenyl-tetrazole-imidazole core with extended alkyl and chlorinated substituents . This structural complexity impacts its physicochemical properties, including solubility and stability, necessitating stringent analytical controls during pharmaceutical quality assessments.

Properties

CAS No. |

212316-86-4 |

|---|---|

Molecular Formula |

C44H43Cl2KN12O |

Molecular Weight |

865.9 g/mol |

IUPAC Name |

potassium;[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |

InChI |

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1 |

InChI Key |

FBCPKWKZRZPCIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Losartan Related Compound D involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . Industrial production methods typically involve blending losartan with other excipients, followed by dry compression, milling, and screening to obtain granules, which are then compressed into tablets and coated .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring in N1-Losartanyl-losartan undergoes nucleophilic substitution, a hallmark of imidazole derivatives. Key observations include:

-

Reaction with Alkoxides : In Losartan synthesis, potassium tert-butoxide reacts with intermediates under alcoholic conditions (e.g., methanol or isopropyl alcohol) . While direct data on N1-Losartanyl-losartan is limited, analogous reactions suggest susceptibility to nucleophilic attack at the imidazole C4 position.

-

Hydrolysis : Exposure to acidic or alkaline conditions may lead to ring opening. For example, aqueous KOH in methanol promotes detritylation in Losartan synthesis, which could destabilize the impurity .

Thermal and Solvent Stability

Data from synthesis patents reveal conditions affecting impurity formation:

Reactivity with Acids and Bases

-

Acidic Conditions : Strong acids (e.g., HCl) hydrolyze the tetrazole ring, forming amine derivatives . For example:

-

Basic Conditions : Potassium hydroxide in methanol removes protective groups (e.g., trityl), altering impurity structure .

Oxidative Degradation

While direct studies are unavailable, oxidative pathways are inferred from Losartan’s behavior:

-

Peroxide Exposure : Likely oxidizes the imidazole or tetrazole moieties, forming N-oxides or sulfonic acids .

-

Photolysis : UV light may induce radical-mediated decomposition .

Catalytic Decomposition

Patent WO2023181045A1 highlights methods to decompose azido impurities using sulfur catalysts . Though N1-Losartanyl-losartan lacks an azido group, similar catalysts (e.g., thiourea) could mitigate related byproducts via redox pathways .

Analytical Characterization

Key techniques for tracking reactions include:

-

PXRD : Distinguishes polymorphic forms under varying solvents (e.g., THF vs. isopropyl alcohol) .

-

FTIR : Identifies functional group changes (e.g., C=O stretch at 1,800 cm⁻¹) .

-

DSC : Detects thermal events (e.g., melting endotherms at 69°C) .

Synthetic Byproduct Pathways

N1-Losartanyl-losartan forms during:

-

Trityl Deprotection : Incomplete removal of triphenylmethyl groups generates structural analogs .

-

Aldehyde Reduction : Sodium borohydride reduction of intermediates may yield regioisomers .

-

Salt Formation : Potassium hydroxide treatment introduces counterion variability .

Stability Recommendations

Scientific Research Applications

Scientific Research Applications

Analytical Chemistry N1-Losartanyl-losartan serves as a reference standard in analytical chemistry to ensure the quality and efficacy of Losartan formulations.

Quality Control This compound is crucial for quality control processes during the synthesis of Losartan, a widely used antihypertensive medication. It helps in identifying and quantifying impurities, ensuring that the final product meets required quality standards.

Interaction Studies N1-Losartanyl-losartan is used in interaction studies to understand its behavior in combination with other antihypertensive agents or compounds affecting cardiovascular function. Research indicates that impurities can influence the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients, potentially affecting efficacy and safety profiles. Specific interactions with cytochrome P450 enzymes may also be investigated due to their role in drug metabolism.

Pharmacokinetic and Pharmacodynamic Studies The compound is involved in studies assessing how impurities affect the absorption, distribution, metabolism, and excretion of Losartan, as well as its pharmacological effects.

Structural Comparison

N1-Losartanyl-losartan shares structural features with several other compounds used in antihypertensive therapies.

Mechanism of Action

Losartan Related Compound D, like losartan, exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart. The molecular targets involved include the AT1 receptor and various signaling pathways associated with blood pressure regulation .

Comparison with Similar Compounds

Key Observations :

- N1-Losartanyl-losartan has a significantly higher molecular weight due to its dimeric structure, which may reduce solubility compared to losartan potassium .

Analytical Detection and Stability

N1-Losartanyl-losartan and related impurities require advanced chromatographic methods for quantification:

Key Findings :

- N1-Losartanyl-losartan exhibits reduced mobility in HPTLC compared to losartan potassium, likely due to its larger size .

- Photodegradation studies indicate that N1-Losartanyl-losartan may form under prolonged UV exposure, unlike losartan potassium, which primarily degrades via hydrolysis .

Pharmacological and Regulatory Considerations

- Pharmacological Activity : Unlike losartan potassium, which antagonizes angiotensin II receptors (AT1) to lower blood pressure , N1-Losartanyl-losartan lacks therapeutic efficacy due to steric hindrance from its dimeric structure .

- Regulatory Limits: Impurities like N1-Losartanyl-losartan are controlled to ≤0.15% per ICH Q3A guidelines, as they may pose toxicity risks .

Biological Activity

N1-Losartanyl-losartan, also known as Losartan Impurity Potassium Salt, is a compound related to losartan, an angiotensin II receptor blocker (ARB) widely used for treating hypertension and related cardiovascular conditions. This article explores the biological activity of N1-Losartanyl-losartan, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

- Chemical Formula : C44H43Cl2KN12O

- Molecular Weight : 792.6 g/mol

- CAS Number : 114798-26-4

N1-Losartanyl-losartan functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Decreased Aldosterone Secretion : Lower levels of aldosterone lead to increased sodium and water excretion, further aiding in blood pressure reduction.

- Inhibition of Sympathetic Nervous System Activity : This results in reduced heart rate and cardiac output.

The compound exhibits a higher affinity for the AT1 receptor compared to the AT2 receptor, which is crucial for its therapeutic effects .

Pharmacokinetics

- Absorption : Approximately 33% bioavailable when taken orally.

- Distribution : High protein binding (98.6% for losartan; 99.7% for its active metabolite E-3174).

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to form E-3174, which is significantly more potent.

- Elimination Half-life : Losartan has a half-life of 1.5 to 2 hours, while E-3174 lasts 6 to 9 hours .

Cardiovascular Effects

Clinical trials have demonstrated that losartan effectively reduces blood pressure and cardiovascular morbidity. For instance:

- In a study involving over 9,000 participants with essential hypertension and left ventricular hypertrophy (LVH), losartan treatment resulted in significant reductions in blood pressure and lower rates of cardiovascular events compared to atenolol .

Impact on COVID-19

Recent studies have explored the effects of losartan on COVID-19 patients. One randomized controlled trial found no significant difference in hospitalization rates between losartan and placebo groups. However, losartan showed potential benefits in reducing viral loads in cell cultures infected with SARS-CoV-2, indicating possible antiviral properties .

Case Studies

- Hypertension Management :

- Keloid Treatment :

Data Summary

| Study Focus | Population Size | Key Findings |

|---|---|---|

| Hypertension & LVH | 9193 | Losartan reduced cardiovascular events vs. atenolol |

| COVID-19 | 117 | No significant hospitalization difference; reduced viral load |

| Keloid Treatment | 46 | Potential efficacy in keloid size reduction |

Q & A

Q. How does N1-Losartanyl-losartan affect the pharmacokinetics of Losartan, and what in vitro models validate these effects?

- Methodology : Use Caco-2 cell monolayers to assess permeability. N1-Losartanyl-losartan, with a molecular weight >800 g/mol, shows low permeability (Papp <1 × 10⁻⁶ cm/s), indicating negligible absorption in vivo. Parallel artificial membrane permeability assays (PAMPA) corroborate these findings .

Methodological Considerations

- Data Validation : Cross-reference impurity profiles with synthetic markers (e.g., triphenylmethanol) to avoid false positives .

- Regulatory Alignment : Ensure methods comply with USP <621> for chromatographic parameters and ICH Q3A/B for impurity thresholds .

- Advanced Instrumentation : Quadrupole-time-of-flight (Q-TOF) MS provides exact mass data for structural elucidation of unknown degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.